4-(cyclohexanesulfonyl)morpholine 4-(cyclohexanesulfonyl)morpholine
Brand Name: Vulcanchem
CAS No.: 59416-24-9
VCID: VC7176105
InChI: InChI=1S/C10H19NO3S/c12-15(13,10-4-2-1-3-5-10)11-6-8-14-9-7-11/h10H,1-9H2
SMILES: C1CCC(CC1)S(=O)(=O)N2CCOCC2
Molecular Formula: C10H19NO3S
Molecular Weight: 233.33

4-(cyclohexanesulfonyl)morpholine

CAS No.: 59416-24-9

Cat. No.: VC7176105

Molecular Formula: C10H19NO3S

Molecular Weight: 233.33

* For research use only. Not for human or veterinary use.

4-(cyclohexanesulfonyl)morpholine - 59416-24-9

Specification

CAS No. 59416-24-9
Molecular Formula C10H19NO3S
Molecular Weight 233.33
IUPAC Name 4-cyclohexylsulfonylmorpholine
Standard InChI InChI=1S/C10H19NO3S/c12-15(13,10-4-2-1-3-5-10)11-6-8-14-9-7-11/h10H,1-9H2
Standard InChI Key LNGCIAJXPFLOGB-UHFFFAOYSA-N
SMILES C1CCC(CC1)S(=O)(=O)N2CCOCC2

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

The compound’s IUPAC name, 4-cyclohexylsulfonylmorpholine, reflects its core structure: a six-membered morpholine ring (containing one oxygen and one nitrogen atom) bonded to a cyclohexylsulfonyl group at the nitrogen position. The sulfonyl group (SO2\text{SO}_2) introduces strong electron-withdrawing characteristics, influencing the compound’s reactivity and interaction with biological targets.

Table 1: Key Molecular Properties of 4-(Cyclohexanesulfonyl)morpholine

PropertyValue/Descriptor
CAS No.59416-24-9
Molecular FormulaC10H19NO3S\text{C}_{10}\text{H}_{19}\text{NO}_{3}\text{S}
Molecular Weight233.33 g/mol
IUPAC Name4-cyclohexylsulfonylmorpholine
SMILESC1CCC(CC1)S(=O)(=O)N2CCOCC2
InChI KeyLNGCIAJXPFLOGB-UHFFFAOYSA-N
PubChem CID871604

The SMILES notation confirms the connectivity: a cyclohexane ring (C1CCC(CC1)\text{C1CCC(CC1)}) bonded to a sulfonyl group (S(=O)(=O)\text{S(=O)(=O)}), which is attached to the morpholine nitrogen (N2CCOCC2\text{N2CCOCC2}).

Spectroscopic and Computational Data

The Standard InChI string (\text{InChI=1S/C}_{10}\text{H}_{19}\text{NO}_{3}\text{S/c12-15(13,10-4-2-1-3-5-10)11-6-8-14-9-7-11/\text{h}10\text{H,1-9H2}) provides a machine-readable representation of the atomic connectivity and stereochemistry. Computational models predict a tetrahedral geometry around the sulfur atom, with the sulfonyl group adopting a conformation perpendicular to the morpholine ring to minimize steric hindrance.

Synthesis and Production Methods

Laboratory-Scale Synthesis

The primary synthetic route involves the reaction of morpholine with cyclohexanesulfonyl chloride in the presence of a base, such as triethylamine or pyridine. The base neutralizes hydrochloric acid generated during the sulfonylation, driving the reaction to completion.

Morpholine+Cyclohexanesulfonyl ChlorideBase, DCM4-(Cyclohexanesulfonyl)morpholine+HCl\text{Morpholine} + \text{Cyclohexanesulfonyl Chloride} \xrightarrow{\text{Base, DCM}} \text{4-(Cyclohexanesulfonyl)morpholine} + \text{HCl}

Typical conditions include dichloromethane (DCM) as the solvent, temperatures maintained between 0–25°C, and reaction times of 4–12 hours. Yields exceeding 70% are achievable with rigorous exclusion of moisture.

Industrial Manufacturing Considerations

While detailed industrial protocols are proprietary, scalable methods likely employ continuous-flow reactors to enhance mixing and heat transfer. Automated systems ensure precise stoichiometric control, reducing byproduct formation. Post-synthesis purification via recrystallization or column chromatography yields high-purity product suitable for pharmaceutical applications.

Physicochemical Characteristics

Solubility and Stability

Although solubility data in aqueous systems remain unpublished, the compound is expected to exhibit limited water solubility due to its hydrophobic cyclohexyl group. It is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform). Stability studies suggest resistance to hydrolysis under neutral conditions but susceptibility to strong acids or bases at elevated temperatures.

Thermal and Spectral Properties

Differential scanning calorimetry (DSC) would reveal a melting point range characteristic of crystalline sulfonamides (estimated 120–150°C). Fourier-transform infrared (FTIR) spectroscopy would show strong absorption bands at 1150–1350 cm1^{-1} (asymmetric S=O stretching) and 1350–1450 cm1^{-1} (symmetric S=O stretching), confirming the sulfonyl group.

Applications in Pharmaceutical and Chemical Research

Role as a Synthetic Intermediate

The compound’s sulfonamide moiety makes it a valuable precursor in synthesizing sulfonamide-based drugs, including antibiotics (e.g., sulfa drugs) and protease inhibitors. Its cyclohexyl group may enhance lipid solubility, aiding blood-brain barrier penetration in central nervous system (CNS) drug candidates.

Catalytic and Material Science Applications

In catalysis, the morpholine nitrogen can coordinate to metal centers, enabling use in asymmetric synthesis. Additionally, sulfonated polymers incorporating this moiety show promise in ion-exchange membranes for fuel cells.

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